molecular formula C4H5IN2 B579858 5-Iodo-4-methyl-1H-pyrazole CAS No. 24086-18-8

5-Iodo-4-methyl-1H-pyrazole

Cat. No.: B579858
CAS No.: 24086-18-8
M. Wt: 208.002
InChI Key: LLMUDCINLAXPAP-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an iodine atom at position 5, and a methyl group at position 4. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Iodo-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of 4-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields .

Another method involves the iodination of 4-methyl-1H-pyrazole using molecular iodine and a suitable catalyst, such as silver nitrate or copper(II) sulfate. This reaction can be carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures .

Industrial Production Methods:

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of flow reactors for continuous iodination reactions and the optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions:

5-Iodo-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Iodo-4-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands, catalysts, and coordination complexes .

Biology:

In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Medicine:

The compound is explored for its potential therapeutic applications, including the development of new drugs for the treatment of infectious diseases, inflammation, and cancer. Its unique structure allows for the design of molecules with specific biological targets .

Industry:

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and materials with specific properties. Its derivatives are employed in the development of new pesticides, herbicides, and fungicides .

Comparison with Similar Compounds

Properties

IUPAC Name

5-iodo-4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUDCINLAXPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24086-18-8
Record name 3-iodo-4-methyl-1H-pyrazole
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